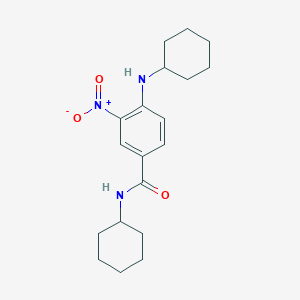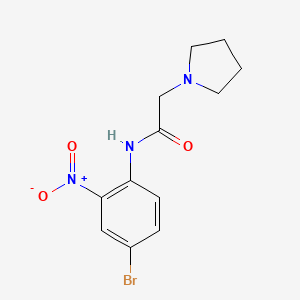
N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide
Overview
Description
N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide: is an organic compound characterized by its unique structure, which includes a benzamide core substituted with cyclohexyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of a benzamide derivative followed by the introduction of cyclohexyl groups through amination reactions. The reaction conditions often require the use of strong acids for nitration and suitable amines for the amination steps.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core allows for various substitution reactions, particularly electrophilic aromatic substitution, where the nitro group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Chemistry: N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide exerts its effects is primarily through its interaction with biological targets. The nitro group can participate in redox reactions, while the amide and cyclohexyl groups can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine: This compound shares the cyclohexyl and amide functionalities but differs in its core structure, which includes an imidazo-pyridine ring.
4-bromo-N-cyclohexyl-3-methoxybenzamide: Similar in having a cyclohexyl group and benzamide core, but with a bromine and methoxy substituent.
Uniqueness: N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both cyclohexyl and nitro groups in the same molecule is relatively uncommon and offers unique opportunities for chemical modifications and applications.
Properties
IUPAC Name |
N-cyclohexyl-4-(cyclohexylamino)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(21-16-9-5-2-6-10-16)14-11-12-17(18(13-14)22(24)25)20-15-7-3-1-4-8-15/h11-13,15-16,20H,1-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXONRUDROVDYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)NC3CCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4137787.png)
![4-ethoxy-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B4137792.png)
![propan-2-yl 3-[({[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4137796.png)
![4-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4137809.png)
![ETHYL 4-{2-[1-(4-FLUOROPHENYL)-2,5-DIOXO-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE](/img/structure/B4137821.png)
![2-(2,4-dichlorophenoxy)-N-{[(2-furylmethyl)amino]carbonothioyl}propanamide](/img/structure/B4137836.png)
![N-(2,6-dichlorophenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4137843.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4137844.png)
![ETHYL 4-({2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE](/img/structure/B4137849.png)
![2-amino-8'-ethyl-4',4',6'-trimethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4137855.png)
![[4-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl] acetate](/img/structure/B4137866.png)

![4-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy]-N-benzyl-N-methylbenzenesulfonamide](/img/structure/B4137876.png)

